molecular formula C31H24 B14425442 2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene CAS No. 83756-10-9

2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene

Cat. No.: B14425442
CAS No.: 83756-10-9
M. Wt: 396.5 g/mol
InChI Key: GTWBZMZKXMZPNZ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetraphenylbicyclo[221]hepta-2,5-diene is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its stability and the presence of four phenyl groups attached to the bicyclo[221]hepta-2,5-diene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene typically involves the Diels-Alder reaction, a well-known cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its stable bicyclic structure.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can participate in π-π interactions, while the bicyclic core provides rigidity and stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-Norbornadiene: A related bicyclic compound with similar structural features but lacking the phenyl groups.

    Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: Another bicyclic compound with carboxylic acid groups instead of phenyl groups.

Uniqueness

2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of four phenyl groups, which enhance its stability and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

83756-10-9

Molecular Formula

C31H24

Molecular Weight

396.5 g/mol

IUPAC Name

2,3,5,6-tetraphenylbicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C31H24/c1-5-13-22(14-6-1)28-26-21-27(29(28)23-15-7-2-8-16-23)31(25-19-11-4-12-20-25)30(26)24-17-9-3-10-18-24/h1-20,26-27H,21H2

InChI Key

GTWBZMZKXMZPNZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=C(C1C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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